molecular formula C12H22O4Si2 B13957129 5-Trimethylsiloxymethyl-2-trimethylsilylfuroate CAS No. 55517-40-3

5-Trimethylsiloxymethyl-2-trimethylsilylfuroate

Cat. No.: B13957129
CAS No.: 55517-40-3
M. Wt: 286.47 g/mol
InChI Key: XHRIJDKBFZGXAB-UHFFFAOYSA-N
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Description

5-Trimethylsiloxymethyl-2-trimethylsilylfuroate is an organic compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific industrial and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trimethylsiloxymethyl-2-trimethylsilylfuroate typically involves the reaction of furoic acid derivatives with trimethylsilylating agents. Common reagents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps for purification, such as distillation or recrystallization, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Trimethylsiloxymethyl-2-trimethylsilylfuroate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields furoic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Trimethylsiloxymethyl-2-trimethylsilylfuroate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Trimethylsiloxymethyl-2-trimethylsilylfuroate involves its ability to modify the chemical properties of molecules it interacts with. The trimethylsilyl groups can protect reactive sites on molecules, making them less susceptible to unwanted reactions. This property is particularly useful in multi-step synthesis processes where selective reactivity is crucial .

Comparison with Similar Compounds

Similar Compounds

    Tetramethylsilane: Similar in structure but with different reactivity and applications.

    Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups.

    Bis(trimethylsilyl)acetamide: Another reagent for trimethylsilylation reactions.

Uniqueness

5-Trimethylsiloxymethyl-2-trimethylsilylfuroate is unique due to its specific combination of trimethylsilyl groups and furoate structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other trimethylsilyl compounds may not be suitable .

Properties

CAS No.

55517-40-3

Molecular Formula

C12H22O4Si2

Molecular Weight

286.47 g/mol

IUPAC Name

trimethylsilyl 5-(trimethylsilyloxymethyl)furan-2-carboxylate

InChI

InChI=1S/C12H22O4Si2/c1-17(2,3)14-9-10-7-8-11(15-10)12(13)16-18(4,5)6/h7-8H,9H2,1-6H3

InChI Key

XHRIJDKBFZGXAB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC1=CC=C(O1)C(=O)O[Si](C)(C)C

Origin of Product

United States

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